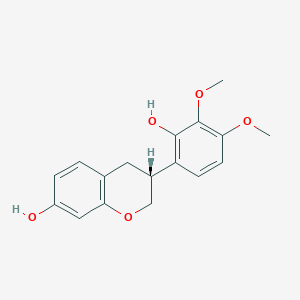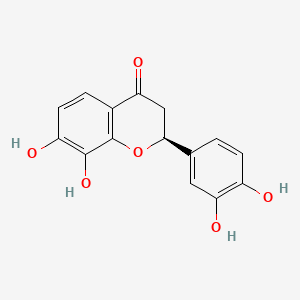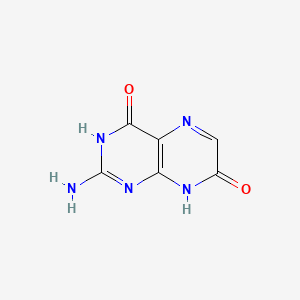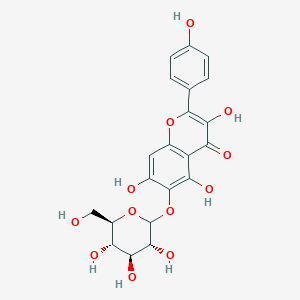
beta-Naphthoflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Naphthoflavanone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs), and may be a chemopreventive agent . It is an extended flavonoid resulting from the formal fusion of a benzene ring with the f side of flavone .
Molecular Structure Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Physical and Chemical Properties Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Mechanism of Action
Beta-Naphthoflavanone is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . It’s also an inducer of phase I detoxification enzymes (CYPs) and phase II enzymes (UDP-GTs) and NAD (P)H-dependent quinone oxyreductase-1 (NQO1) .
Safety and Hazards
When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
A recent study investigated the role of beta-Naphthoflavanone on the differentiation of osteoblasts of human adipose-derived stem cells . The results showed that this compound at 1 μM significantly increased ALP activity and rate of cell proliferation compared to control on the 3rd, 7th, and 14th day . This suggests potential future directions for the use of this compound in the treatment of large-volume bone defects .
Properties
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







